molecular formula C20H17N3OS B12135209 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12135209
M. Wt: 347.4 g/mol
InChI Key: ZYXPZCPNOZJZED-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide is a benzimidazole-derived compound featuring a benzyl-substituted benzimidazole core linked via a methylene group to a thiophene-2-carboxamide moiety. This structure combines the electron-rich aromatic systems of benzimidazole and thiophene, which are known to enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24)

InChI Key

ZYXPZCPNOZJZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzimidazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzimidazole can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzimidazole amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Reference
Target Compound* ~367.43 ~4.5 1 -
N-[(1-Benzyl-1H-Benzimidazol-2-yl)methyl]benzamide 341.41 4.24 1
N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide 243.27 ~3.5 1

*Estimated based on structural analogs.

Biological Activity

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}

This compound features a benzimidazole moiety, which is known for its wide range of biological activities, including anticancer and antimicrobial effects. The thiophene ring adds to the compound's unique properties, potentially enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole-based compounds can inhibit various cancer cell lines, such as:

Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)9.6
Human lung adenocarcinoma (A549)14.3
Breast cancer (MCF-7)12.5

The IC50 values suggest that this compound may possess comparable efficacy against these cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives have also been reported to exhibit antimicrobial properties. In comparative studies, compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may exhibit similar antimicrobial efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a benzimidazole scaffold often inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : The compound may intercalate into DNA or disrupt DNA repair mechanisms, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect various signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have documented the effects of benzimidazole derivatives in clinical and preclinical settings:

Study 1: Anticancer Efficacy

A study published in Pharmacology Reports evaluated the anticancer effects of a series of benzimidazole derivatives, including this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models .

Study 2: Antimicrobial Properties

In a comprehensive review on benzimidazole derivatives, it was noted that compounds with similar structures exhibited potent antimicrobial activity against a range of pathogens, with some derivatives showing enhanced activity compared to standard antibiotics .

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